

Frentizole ABAD inhibitor mechanism

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Compound Focus: Frentizole

CAS No.: 26130-02-9

Cat. No.: S528488

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Frentizole as an ABAD Inhibitor

Frentizole is an FDA-approved immunosuppressive agent that has been identified as an inhibitor of the interaction between amyloid-beta peptide ($A\beta$) and the mitochondrial amyloid-binding alcohol dehydrogenase (ABAD), also known as 17β -HSD10 [1] [2] [3].

- Primary Mechanism:** The core mechanism involves disrupting the binding of $A\beta$ to the ABAD enzyme [3] [4]. This $A\beta$ -ABAD interaction is cytotoxic and is implicated in the mitochondrial dysfunction observed in Alzheimer's disease brains. By inhibiting this interaction, **Frentizole** aims to reduce mitochondrial toxicity [5].
- Quantitative Data:** The inhibitory activity is commonly reported with an **IC₅₀ value of 200 μ M** in cell-free assays [2] [4]. The table below summarizes key quantitative information from the search results.

Property / Activity	Value / Description	Source / Context
IC ₅₀ ($A\beta$ -ABAD Interaction)	200 μ M	Cell-free assay [2] [4]
Cytotoxicity (CHO-K1 cells)	IC ₅₀ = 31 μ M (MTT assay); IC ₅₀ = 46 μ M (LDH assay)	After 24 hrs exposure [2]
Molecular Weight	299.35 g/mol	Chemical formula: C ₁₅ H ₁₃ N ₃ O ₂ S [2] [6] [7]

Property / Activity	Value / Description	Source / Context
CAS Number	26130-02-9	[2] [6] [7]
Original Indication	Immunosuppressant for rheumatoid arthritis & systemic lupus erythematosus	[2] [4]

Experimental Protocols & Research Applications

The search results refer to several experimental methods used to study **Frentizole**, though detailed protocols are not fully described.

- **Primary Screening Assay:** The initial identification of **Frentizole** as an ABAD inhibitor was achieved through an **ELISA-based screening assay** designed to directly detect inhibitors of the A β -ABAD interaction [3].
- **Enzyme Activity Assays:** MAO and ABAD enzymatic activities are typically measured using enzyme-coupled assays. One common method uses the **Amplex Red reagent**, which, in the presence of horseradish peroxidase (HRP), produces a fluorescent signal proportional to the hydrogen peroxide generated by MAO activity [1].
- **Important Experimental Consideration:** A 2017 study synthesizing **Frentizole**-based analogues reported that several compounds were potent **horseradish peroxidase (HRP) inhibitors** [1]. This activity can interfere with the Amplex Red assay, leading to false positives for MAO inhibition. The study highlights the critical need for counter-screening or using alternative, direct assays to confirm results [1].

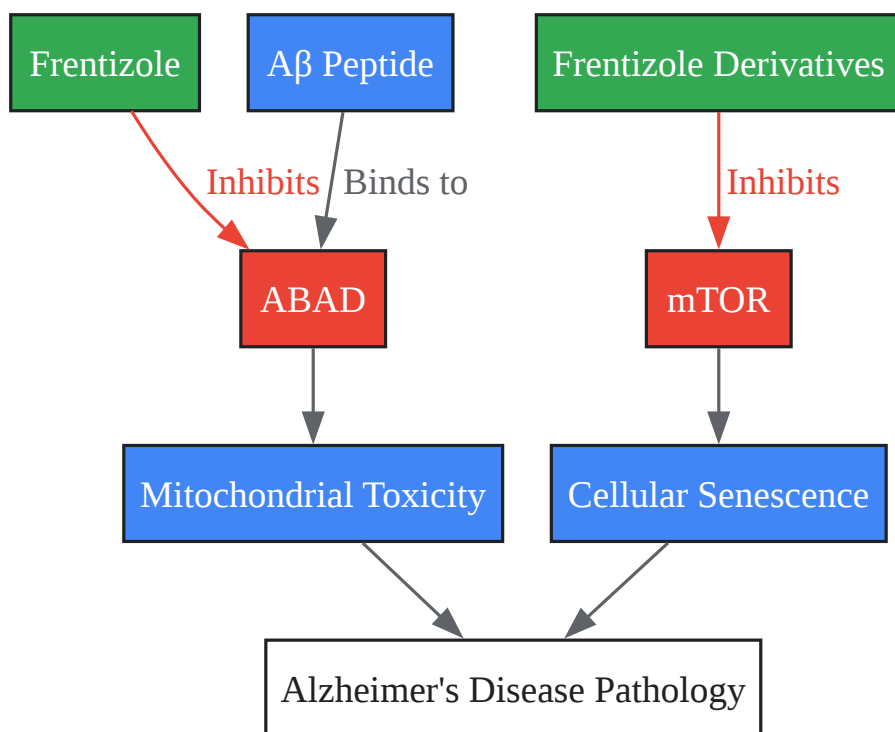
Recent Developments and Dual Mechanisms

Recent research has expanded the understanding of **Frentizole**'s potential biological activities, moving beyond its initial role as an ABAD inhibitor.

- **Novel Derivatives with mTOR Activity:** A 2023 study designed and synthesized novel **Frentizole** derivatives, discovering that some of these compounds also act as **mTOR inhibitors** and exhibit **senomorphic properties** (the ability to suppress the senescence-associated secretory phenotype or SASP) [5].
- **Proposed Dual Pathway:** Researchers are attempting to link the mTOR-centric and mitochondrial (ABAD-centric) theories of aging and disease. The most promising derivative from the 2023 study,

Compound 4, demonstrated good in vitro activity, the ability to cross the blood-brain barrier, and lower acute toxicity in mice compared to other candidates [5].

The relationship between these pathways and the role of **Frentizole** and its derivatives can be visualized as follows:



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*Dual pathways of **Frentizole** and its derivatives in Alzheimer's disease pathology.*

Key Takeaways for Researchers

- **Repurposing Potential:** **Frentizole** represents a classic **drug repurposing** candidate, moving from immunology to neuroscience due to its multi-target potential [5] [3].
- **A Starting Point, Not an Endpoint:** **Frentizole** itself has relatively weak potency (IC₅₀ 200 μM). Its primary value lies as a **chemical scaffold** for designing more potent and selective derivatives, as evidenced by the creation of compounds with 30-fold improved potency and the recent dual-acting mTOR/ABAD inhibitors [5] [3].
- **Assay Vigilance:** The finding that related compounds inhibit HRP is a critical reminder for researchers to **validate assay systems** and be aware of potential interference mechanisms [1].

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